molecular formula C17H17N3O3S2 B2789999 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide CAS No. 923113-46-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide

Cat. No.: B2789999
CAS No.: 923113-46-6
M. Wt: 375.46
InChI Key: KWJJMIJSJPSABW-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and at position 2 with a 2-methylbenzamide moiety. This structure confers unique electronic and steric properties, making it relevant for pharmacological and materials science applications.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-6-4-5-7-13(11)16(21)19-17-18-14-9-8-12(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJJMIJSJPSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide serves as a building block in organic synthesis and is utilized in various reactions including:

  • Oxidation: Using agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
  • Reduction: Utilizing lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
  • Substitution Reactions: Involving nucleophilic substitution where functional groups are replaced by nucleophiles.

Biology

The compound exhibits significant biological activity, particularly:

  • Anti-inflammatory Properties: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins, thereby reducing inflammation and pain.

Medicine

Research indicates its potential in developing new anti-cancer drugs. Notable findings include:

  • Inhibition of Cancer Cell Lines: The compound has demonstrated efficacy against various cancer cell lines such as Colo205, U937, MCF7, and A549. For instance, studies have shown that it induces apoptosis in cancer cells by modulating mitochondrial proteins like Bcl-2 and Bax, leading to caspase activation .

Industry

This compound is also being explored for its potential use in:

  • Material Development: It serves as a precursor for developing new materials with specific properties, including corrosion inhibitors.

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer activity of this compound against human colorectal carcinoma cell line (HCT116). The compound exhibited an IC50 value significantly lower than standard treatments like 5-Fluorouracil (5-FU), indicating its potential as a promising anti-cancer agent .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of the compound, it was found that it effectively inhibited COX enzymes in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisUsed in oxidation and reduction reactions
BiologyAnti-inflammatory agentInhibits COX enzymes
MedicineAnti-cancer drug developmentInduces apoptosis in cancer cells
IndustryMaterial developmentPotential corrosion inhibitors

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it may induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothiazole scaffold is widely exploited in medicinal and materials chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Position 6 Substituent Position 2 Substituent Key Properties/Applications Reference
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide (Target) -SO₂N(CH₃)₂ 2-methylbenzamide Potential kinase inhibition, solubility enhancement
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) -CF₃ 2-(3,4,5-trimethoxyphenyl)acetamide High CK-1δ inhibition (pIC₅₀ = 7.8)
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide -SO₂CH₃ Benzamide Intermediate for NLO materials
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide -SO₂N(CH₃)₂ 3-fluorobenzamide Improved bioavailability (CAS 923234-20-2)
AZ1 (GPR81 agonist) -SO₂(4-methylpiperidinyl) 2-chloro-4-ethoxy-pyrazol-1-yl-benzamide Cardiovascular modulation
F520-0016 (Screening compound) -SO₂N(CH₃)₂ Cyclopropanecarboxamide Steric modulation for target engagement

Key Findings

Substituent Effects on Bioactivity :

  • The dimethylsulfamoyl group at position 6 (target compound) improves solubility compared to the trifluoromethyl group in BTA, which enhances hydrophobic interactions but may reduce water solubility .
  • The 2-methylbenzamide group in the target compound provides moderate steric bulk, whereas BTA's 3,4,5-trimethoxyphenylacetamide substituent increases binding affinity to CK-1δ (GlideXP score = -3.78 kcal/mol) due to π-π stacking and hydrogen bonding .

Electronic and Material Properties: Methanesulfonyl (-SO₂CH₃) and fluorobenzamide derivatives (e.g., 2-BTFBA) exhibit distinct optical and thermal behaviors, making them suitable for nonlinear optical (NLO) applications .

Pharmacological Diversity: AZ1 and AZ2 (GPR81 agonists) demonstrate how bulky substituents (e.g., piperidinyl or morpholino groups) at position 6 enable receptor selectivity, contrasting with the target compound’s simpler dimethylsulfamoyl group . Anticonvulsant benzothiazole-semicarbazones (e.g., 4g, 4i) highlight the scaffold’s versatility, though their activity depends on semicarbazone rather than benzamide substituents .

Synthetic Accessibility: The target compound and its analogues are synthesized via benzoylation of 2-aminobenzothiazole derivatives. Yields and purity depend on solvent systems (e.g., benzene-2-propanol mixtures for high-yield reactions) .

Computational and Experimental Insights

  • Docking Studies : BTA’s high CK-1δ inhibition correlates with its GlideXP score (-3.78 kcal/mol), suggesting stronger binding than many analogues. The target compound’s dimethylsulfamoyl group may compete with BTA’s trifluoromethyl for similar binding pockets but with altered electrostatic interactions .
  • Toxicity and Drug Likeness : Computational models (e.g., molinspiration) predict favorable drug-likeness for benzamide derivatives, though methylsulfonyl groups may increase metabolic stability compared to dimethylsulfamoyl .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into the synthesis, mechanism of action, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine, which facilitate the formation of the final product through specific chemical reactions.

The biological activity of this compound primarily stems from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound can reduce inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by altering mitochondrial protein balances, specifically affecting Bcl-2 and Bax proteins, leading to caspase activation and subsequent cell death.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine production in various cell lines. For instance:

  • Cell Line Studies : When tested on RAW 264.7 macrophage cells, this compound reduced the secretion of TNF-alpha and IL-6 in a dose-dependent manner.
  • Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound significantly decreased swelling compared to control groups.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)12Inhibition of cell cycle progression
A549 (Lung)10Caspase activation leading to apoptosis

This data suggests that this compound may serve as a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint inflammation and pain scores compared to placebo .
  • Cancer Therapy Research : In a preclinical model using xenografts of human cancer cells in mice, administration of this compound resulted in a marked reduction in tumor size after four weeks of treatment, suggesting its potential as a therapeutic agent against solid tumors .

Q & A

Basic: What are the critical synthetic steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves three key steps:

Benzothiazole core formation : Cyclization of substituted anilines with thiourea derivatives under controlled pH (5–7) and temperature (80–100°C) .

Sulfamoylation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like pyridine .

Amidation : Coupling the benzothiazole intermediate with 2-methylbenzoyl chloride using coupling agents (e.g., DCC) in solvents such as dichloromethane .
Optimization : Reaction yields (typically 60–75%) are improved by monitoring intermediates via TLC/HPLC and adjusting solvent polarity (e.g., DMF for solubility) .

Basic: Which spectroscopic and crystallographic methods validate its structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., dimethylsulfamoyl proton signals at δ 2.8–3.1 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm1^{-1} (C=O stretch) and 1150–1170 cm1^{-1} (S=O stretch) verify functional groups .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., H-bonding between sulfamoyl and benzamide groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 405.1) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Anticancer Activity : IC50_{50} values of 5–20 µM against breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction (caspase-3 activation) .
  • Antimicrobial Effects : Moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL) linked to membrane disruption .
  • Enzyme Modulation : Weak carbonic anhydrase inhibition (Ki_i: 150–200 nM) suggests potential for metabolic disorder therapeutics .

Advanced: How can researchers reconcile conflicting bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Solubility Issues : Poor aqueous solubility may reduce apparent activity; use co-solvents (e.g., DMSO ≤1%) or nanoformulations .
  • Orthogonal Validation : Confirm results via multiple assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) .

Advanced: What strategies enhance yield and purity in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products (yield >80%) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance selectivity .
  • Purification : Recrystallization (ethanol/water mixtures) or preparative HPLC (C18 columns) ensures >95% purity .

Advanced: How to elucidate its mechanism of action against specific molecular targets?

Answer:

  • Molecular Docking : Use software (AutoDock Vina) to predict binding to kinases (e.g., EGFR; binding energy ≤-8.5 kcal/mol) .
  • Enzyme Assays : Measure inhibition kinetics (e.g., IC50_{50} for tyrosine kinases) using fluorescence-based substrates .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., BAX upregulation) in treated vs. untreated cells .

Advanced: What are the key challenges in optimizing its pharmacokinetic properties?

Answer:

  • Low Bioavailability : Address via prodrug design (e.g., ester derivatives for enhanced absorption) .
  • Metabolic Stability : Cytochrome P450 inhibition assays (CYP3A4) guide structural modifications (e.g., fluorination) .
  • Toxicity Profiling : Assess hepatotoxicity in vitro (HepG2 cells) and in vivo (rodent models) .

Advanced: How to resolve crystallographic disorder in structural studies?

Answer:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to reduce noise .
  • Refinement : SHELXL software applies restraints for disordered sulfamoyl groups (ADP < 0.05 Å2^2) .
  • Validation : Check geometry with PLATON; R-factor ≤5% ensures model accuracy .

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